molecular formula C23H21BrN2O3 B5050570 [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid

[6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid

Cat. No. B5050570
M. Wt: 453.3 g/mol
InChI Key: YKYQAINIKBCLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like this one, which contain a quinazoline core, are often found in pharmaceuticals and exhibit a wide range of biological activities . The quinazoline core is a bicyclic system, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step procedures. For example, a pyrazole-bearing quinoline was synthesized through a Suzuki coupling reaction followed by deprotection .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system, consisting of two fused six-membered aromatic rings . The exact structure of your specific compound would depend on the positions and nature of the substituents on the quinazoline core.


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can be quite diverse, depending on the substituents present on the quinazoline core. For instance, a pyrazole-bearing quinoline was synthesized through a Suzuki coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely, depending on their specific structure. For example, 2-Bromo-2-(4-methoxyphenyl)acetic acid, a related compound, is a solid with a molecular weight of 245.07 .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely and depends on their specific chemical structure. They are often involved in interactions with biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can vary widely, depending on their specific structure. For example, 2-Bromo-2-(4-methoxyphenyl)acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research will likely continue to explore their synthesis, properties, and potential applications in medicine .

properties

IUPAC Name

2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3/c1-29-18-10-7-16(8-11-18)23-25-20-12-9-17(24)13-19(20)22(26(23)14-21(27)28)15-5-3-2-4-6-15/h2-13,22-23,25H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYQAINIKBCLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.